molecular formula C17H14N2O5S B2792795 N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 436827-13-3

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2792795
CAS No.: 436827-13-3
M. Wt: 358.37
InChI Key: FUYKFFDGTIWUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide featuring a 1,1,3-trioxo-benzothiazole core and a 4-acetylphenyl substituent. It serves as a key intermediate in the synthesis of antimicrobial agents, where its benzothiazole moiety contributes to bioactivity against bacterial strains such as Staphylococcus aureus and Escherichia coli . Crystallographic studies of related analogs reveal that the benzothiazole ring adopts a near-planar conformation (r.m.s. deviation: 0.023 Å), with dihedral angles of ~85° relative to the attached phenyl group, influencing molecular packing and solubility .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-19-17(22)14-4-2-3-5-15(14)25(19,23)24/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYKFFDGTIWUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N2O5S
  • Molecular Weight : 372.4 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : It may bind to certain receptors, modulating their activity and potentially leading to therapeutic effects.
  • DNA Interaction : The compound could interact with DNA, affecting gene expression and cellular functions.

Antioxidant Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays:

Assay TypeMethodologyResult
DPPH AssayIn vitro evaluation of free radical scavengingSignificant reduction in DPPH radical concentration
FRAP AssayAssessment of ferric reducing abilityHigh reducing power compared to control
ORAC AssayMeasurement of oxygen radical absorbance capacityStrong antioxidant capacity

Antiproliferative Activity

The antiproliferative effects were assessed in various cancer cell lines. The compound showed promising results:

Cell LineIC50 Value (µM)Effect
MCF-7 (Breast Cancer)15.5Moderate inhibition of cell proliferation
HeLa (Cervical Cancer)12.0Strong inhibition observed
A549 (Lung Cancer)18.3Significant reduction in viability

Case Studies

A study investigated the multifaceted biological activities of similar benzothiazole derivatives. Among the synthesized compounds, those with structural similarities to this compound demonstrated:

  • Photoprotective Properties : Effective as UV filters in sunscreen formulations.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory enzymes such as lipoxygenase with IC50 values in the sub-micromolar range .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (SCP-1)

  • Structural Difference : Replaces the 4-acetyl group with a hydroxyl (-OH) substituent.
  • Pharmacokinetics: Exhibits a shorter elimination half-life (t1/2) and higher clearance rate compared to acetaminophen, suggesting faster metabolic processing .
  • Crystallography: Forms N—H⋯O and O—H⋯O hydrogen bonds in the solid state, with π-stacking distances of 3.93 Å between benzothiazole and phenol rings .

N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

  • Structural Difference : Incorporates a sulfamoyl group (-SO2NH-) and 2,4-dimethylphenyl moiety.
  • Applications : Structural analogs with sulfamoyl groups are often explored for enzyme inhibition or receptor antagonism.

N-(2,3-Dimethylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

  • Structural Difference : Substitutes the phenyl ring with a 2,3-dimethylcyclohexyl group.

MRS1706 (A2B Adenosine Receptor Antagonist)

  • Structural Difference : Replaces the benzothiazole-trioxo group with a purine-dioxo moiety.
  • Bioactivity : Potent A2B receptor antagonist (IC50 ~10 nM), highlighting how core heterocycle changes alter target specificity .

Comparative Pharmacological Data

Compound Core Structure Key Substituent Bioactivity (MIC or IC50) Half-Life (t1/2)
N-(4-Acetylphenyl)-...acetamide Benzothiazole-1,1,3-trioxo 4-Acetylphenyl Antimicrobial (MIC: 8–64 µg/mL) Not reported
SCP-1 (4-Hydroxyphenyl analog) Benzothiazole-1,1,3-trioxo 4-Hydroxyphenyl N/A Shorter t1/2 vs. acetaminophen
MRS1706 Purine-dioxo Phenoxy-acetylphenol A2B antagonist (IC50: ~10 nM) Not reported

Pharmacokinetic and Toxicity Considerations

  • Metabolism : The acetyl group in N-(4-acetylphenyl)-...acetamide may undergo hepatic deacetylation, prolonging its half-life compared to SCP-1’s hydroxyl group, which is prone to rapid glucuronidation .
  • Toxicity : Sulfamoyl-containing analogs (e.g., ) carry risks of hypersensitivity reactions, whereas acetylated derivatives are generally better tolerated .

Q & A

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer : Key factors include:
  • Catalyst Screening : Pd-mediated couplings for C–N bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Stepwise Monitoring : Real-time FTIR or inline NMR to detect intermediates and adjust conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.